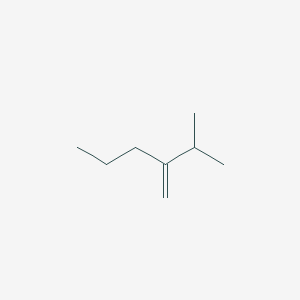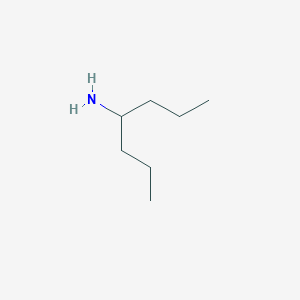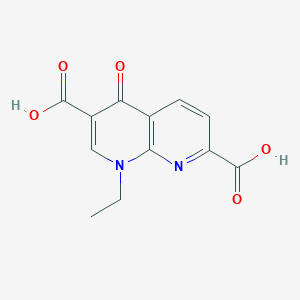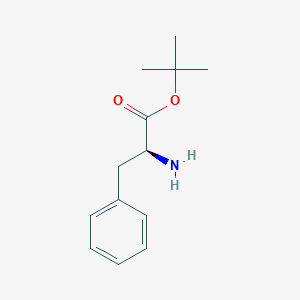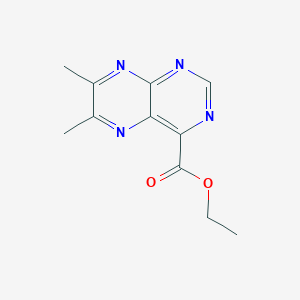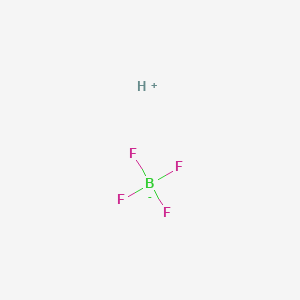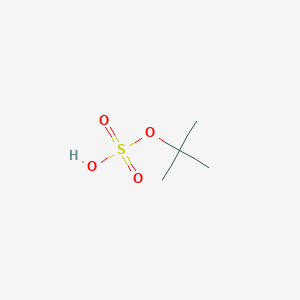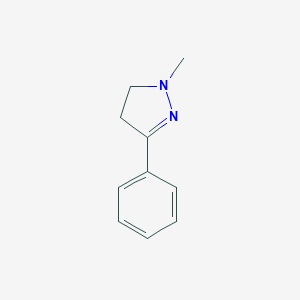
1-Methyl-3-phenyl-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-phenyl-2-pyrazoline, also known as PMP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. PMP is a yellow crystalline powder with a molecular formula of C11H12N2 and a molecular weight of 160.23 g/mol.
Mecanismo De Acción
The exact mechanism of action of 1-Methyl-3-phenyl-2-pyrazoline is not fully understood. However, several studies have suggested that 1-Methyl-3-phenyl-2-pyrazoline exerts its biological activities through various mechanisms. 1-Methyl-3-phenyl-2-pyrazoline has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory cytokines and mediators. 1-Methyl-3-phenyl-2-pyrazoline has also been found to inhibit the activation of mitogen-activated protein kinases (MAPKs), which play a crucial role in the regulation of various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
1-Methyl-3-phenyl-2-pyrazoline has been shown to possess several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. 1-Methyl-3-phenyl-2-pyrazoline has been reported to inhibit the production of various inflammatory cytokines and mediators, such as TNF-α and IL-6. 1-Methyl-3-phenyl-2-pyrazoline has also been found to scavenge free radicals and inhibit lipid peroxidation, thereby exhibiting potent antioxidant activity. Furthermore, 1-Methyl-3-phenyl-2-pyrazoline has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-phenyl-2-pyrazoline has several advantages for lab experiments, including its high yield synthesis method and potent biological activities. However, 1-Methyl-3-phenyl-2-pyrazoline also has some limitations, including its poor solubility in water and low stability in solution.
Direcciones Futuras
Several future directions can be explored for 1-Methyl-3-phenyl-2-pyrazoline, including its potential use as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Furthermore, the development of novel 1-Methyl-3-phenyl-2-pyrazoline derivatives with improved solubility and stability in solution can be explored. Additionally, the investigation of the potential synergistic effects of 1-Methyl-3-phenyl-2-pyrazoline with other anti-inflammatory and antioxidant agents can be explored.
Métodos De Síntesis
1-Methyl-3-phenyl-2-pyrazoline can be synthesized by the reaction of 1-phenyl-2-hydrazinylidene-3-methyl-1H-pyrazol-5(4H)-one with acetic anhydride in the presence of a catalytic amount of glacial acetic acid. The reaction takes place at room temperature and yields 1-Methyl-3-phenyl-2-pyrazoline as a yellow crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
1-Methyl-3-phenyl-2-pyrazoline has been extensively studied for its biological activities, including its anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported that 1-Methyl-3-phenyl-2-pyrazoline exhibits potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 1-Methyl-3-phenyl-2-pyrazoline has also been found to possess potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, 1-Methyl-3-phenyl-2-pyrazoline has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Número CAS |
18076-03-4 |
|---|---|
Nombre del producto |
1-Methyl-3-phenyl-2-pyrazoline |
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
2-methyl-5-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C10H12N2/c1-12-8-7-10(11-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
CJZUAMFJUYJULQ-UHFFFAOYSA-N |
SMILES |
CN1CCC(=N1)C2=CC=CC=C2 |
SMILES canónico |
CN1CCC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



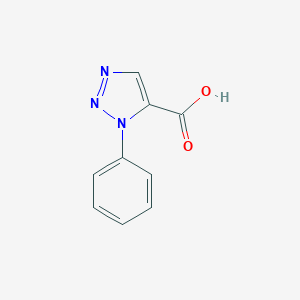
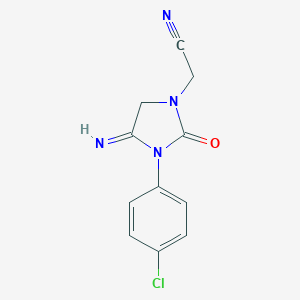
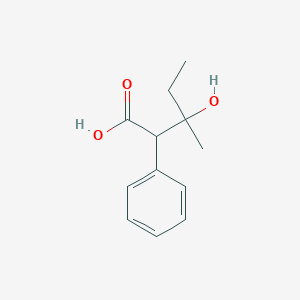
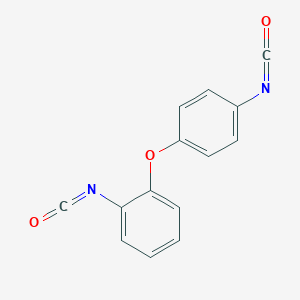
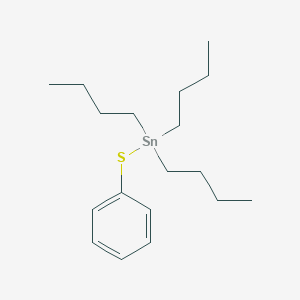
![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
